molecular formula C18H21N3O4S B2434826 Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-26-7

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2434826
CAS RN: 899957-26-7
M. Wt: 375.44
InChI Key: JACLKCDNAMHUNE-UHFFFAOYSA-N
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Description

The compound “Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate” is a highly functionalized heterocycle . It is synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .


Synthesis Analysis

The synthesis of this compound was achieved using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .


Chemical Reactions Analysis

The Biginelli reaction is a key step in the synthesis of this compound . This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . It is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate, have been extensively studied. These compounds, also known as Biginelli-compounds, are utilized in the synthesis of pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, indeno[1,2-d]pyrimidines, and 4,6-disubstituted-pyrimidine-5-carbonitriles through various reactions, including methylation, acylation, Dimroth-like rearrangement, and intramolecular Friedl-Crafts acylation (Kappe & Roschger, 1989).

Antimicrobial and Antifungal Applications

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate derivatives exhibit significant in vitro antifungal and antibacterial activity. The synthesis of these derivatives using ionic liquids promotes environmentally friendly and rapid production processes. The antimicrobial selectivity and safety of these compounds have been confirmed through cytotoxicity tests against human cancer cell lines, indicating their potential as oral drug candidates with good oral drug-like properties (Tiwari et al., 2018).

Fluorescence and Spectroscopic Properties

The fluorescence properties of certain derivatives, such as ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate (monastrol) analogs, have been explored, revealing their potential in fluorescent applications. These studies underscore the importance of these compounds in the development of new fluorescent materials with applications in biological imaging and molecular probes (Al-Masoudi et al., 2015).

Molecular Structure Analysis

Detailed structural and electronic characterizations of tetrahydropyrimidine derivatives through X-ray crystal structure analysis and quantum chemical calculations have been performed. These studies contribute to a deeper understanding of the molecular geometry, vibrational frequencies, and NMR chemical shifts of these compounds, which are crucial for their application in various scientific fields (Memarian et al., 2013).

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-25-17(23)15-12(2)20-18(24)21-16(15)26-11-14(22)19-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,19,22)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACLKCDNAMHUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-(phenethylamino)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

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